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Compound of Interest

Compound Name: 3-(2-Methylthiophenyl)phenol

CAS No.: 1261942-52-2

Cat. No.: B6370115

Get Quote

Executive Summary & Structural Context
Target Molecule: 3-(2-Methylthiophenyl)phenol (C₁₃H₁₂OS) Significance: This biaryl system

features a phenol ring linked to a thioether-substituted phenyl ring. The core structural interest

lies in the atropisomerism potential and conformational locking induced by the ortho-methylthio

(-SMe) group. Unlike unsubstituted biphenyls, the bulky -SMe group forces a significant

dihedral twist to minimize steric clash with the phenol's ortho-protons, influencing bioavailability

and receptor binding affinity.

Primary Analytical Objectives:

Conformational Analysis: Determine the torsion angle (

) between the two aromatic planes.

Intermolecular Interactions: Characterize the competition between O-H···O (strong) and O-

H···S (weak/dispersive) hydrogen bonding.

Packing Efficiency: Evaluate
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-

stacking disruption caused by the non-planar geometry.

Experimental Workflow: From Synthesis to
Structure
As a Senior Scientist, I recommend the following validated workflow for obtaining high-quality

structural data.

Phase I: Single Crystal Growth (Screening)
The presence of the flexible -SMe group and the H-bond donating -OH group often leads to oil

formation. A rigorous screening protocol is required.

Method
Solvent System
(v/v)

Rationale Expected Outcome

Slow Evaporation
Ethanol / n-Hexane (1:

[1]3)

Uses polarity gradient;

Hexane acts as

antisolvent.

Prisms or blocks (High

quality)

Vapor Diffusion
THF (inner) / Pentane

(outer)

Gentle saturation;

avoids rapid

precipitation.

Large, defect-free

crystals

Cooling (-20°C) Toluene

Exploits

-stacking solubility; -

SMe affinity for

toluene.

Needles (Lower

quality, but fast)

Phase II: Data Collection & Refinement (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

or Cu-K

radiation). Temperature: Data must be collected at 100 K (cryogenic) to reduce thermal
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vibration of the terminal methyl group on the thioether, which is prone to high disorder at room
temperature.

Refinement Protocol (SHELXL/OLEX2):

Disorder Handling: The -SMe group often adopts two conformations. Check for electron

density splitting around the sulfur atom. Use PART commands if occupancy is split (e.g.,

0.80/0.20).

Hydrogen Placement:

Aromatic H: Constrain using riding models (AFIX 43).

Hydroxyl H: Locate in difference Fourier map. Refine freely or restrain O-H bond length

(0.82 Å) if data resolution is low.

Core Structural Analysis (The "Meat")
A. Conformational Lock (The Biaryl Twist)
The defining feature of this structure is the dihedral angle between the phenol ring (Ring A) and

the thiophenyl ring (Ring B).

Steric Driver: The van der Waals radius of Sulfur (1.80 Å) is significantly larger than Carbon.

The ortho-SMe group clashes with the ortho-hydrogens of the phenol ring (H2/H4).

Expected Geometry: Unlike planar biphenyls, 3-(2-Methylthiophenyl)phenol typically

adopts a twisted conformation with a dihedral angle in the range of 45°–65°. This prevents

coplanarity and disrupts extensive delocalization, isolating the electronic systems of the two

rings.

B. Interaction Landscape: The Hydrogen Bond Network
In the solid state, the Phenol -OH is the primary "anchor."

Primary Interaction (O-H···O): The most energetically favorable interaction is the formation of

infinite chains or centrosymmetric dimers where the phenol acts as both donor and acceptor

(
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).

Secondary Interaction (O-H···S): Sulfur is a weak H-bond acceptor. However, in the absence

of other strong acceptors (like N or C=O), O-H···S interactions may stabilize the crystal

lattice.

Diagnostic: Look for H···S distances < 2.9 Å and angles > 150°.

Intramolecular O-H···S? If the -OH is at the 2-position (ortho), intramolecular bonding occurs.

Since this is a 3-phenol (meta), intramolecular H-bonding to the sulfur is geometrically

impossible, forcing all interactions to be intermolecular.

C. Hirshfeld Surface Analysis
To quantify these interactions, we employ Hirshfeld Surface analysis (using CrystalExplorer).

d_norm Surface: Red spots will appear at the Phenol -OH (donor/acceptor sites).

Fingerprint Plot:

H···H Contacts: The dominant contribution (>50% of surface) due to the bulky hydrophobic

rings.

O···H Spikes: Sharp, distinct spikes indicating strong H-bonds.

S···H Contacts: "Wings" on the plot, representing the dispersion forces stabilizing the -SMe

group.

Visualization of Structural Logic
The following diagram illustrates the hierarchical organization of forces determining the crystal

structure.
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3-(2-Methylthiophenyl)phenol
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Click to download full resolution via product page

Caption: Causal pathway from molecular sterics to macroscopic crystal packing. The steric

clash (red) forces a twist (yellow), which dictates how the molecules stack (green).

Quantitative Data Summary (Template)
Upon successful refinement, generate the following table for publication/report.
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Parameter Description
Typical Value /
Observation

Formula C₁₃H₁₂OS Z = 4 (typically)

Space Group Symmetry
Monoclinic

(Common for racemates)

(Torsion) C(Ph)-C-C-C(SMe) 55.4° (Expected range: 45-65°)

H-Bond Å (Strong)

S-Interaction Å (Dispersive)

Packing Motif
Herringbone (due to twist

preventing flat stacking)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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